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Compound of Interest

Compound Name: Auristatin23

Cat. No.: B13652461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and evaluation of novel

auristatin compounds, potent cytotoxic agents utilized as payloads in antibody-drug conjugates

(ADCs). The document details the foundational principles of auristatin chemistry,

methodologies for creating novel derivatives, and the evaluation of their biological activity.

While the specific designation "Auristatin23" does not correspond to a publicly documented

compound, this guide focuses on the synthesis of novel auristatins, a vibrant and critical area

of research in oncology.

Introduction to Auristatins
Auristatins are synthetic analogues of the natural product dolastatin 10, which was first isolated

from the sea hare Dolabella auricularia.[1] These compounds are highly potent antimitotic

agents that function by inhibiting tubulin polymerization.[1][2] This disruption of microtubule

dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them

powerful tools in cancer therapy.[1][3] The exceptional potency of auristatins, often in the

picomolar to nanomolar range, initially posed challenges for their development as standalone

therapeutics due to a narrow therapeutic window.[1] However, their incorporation into ADCs

has revolutionized their application, allowing for targeted delivery to cancer cells and

minimizing systemic toxicity.[1]

The most prominent auristatin derivatives in clinical use are monomethyl auristatin E (MMAE)

and monomethyl auristatin F (MMAF).[1][2] MMAE is a key component of the FDA-approved
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ADCs Adcetris® and Polivy®.[4][5] Ongoing research focuses on synthesizing novel auristatin

derivatives with improved characteristics, such as enhanced potency, increased hydrophilicity

for better biopharmaceutical properties, and the ability to overcome drug resistance

mechanisms.[1][6] Modifications are often focused on the N-terminal and C-terminal subunits of

the pentapeptide structure.[5][7]

Synthesis of Novel Auristatin Derivatives
The synthesis of novel auristatin analogues is a complex process that often involves multi-step

solution-phase or solid-phase peptide synthesis (SPPS). The general workflow involves the

sequential coupling of the constituent amino acid and peptide fragments, followed by

purification and characterization.

General Experimental Workflow for Synthesis and
Evaluation
The development of novel auristatin derivatives follows a systematic process from initial design

and synthesis to comprehensive biological evaluation.

Synthesis & Purification Characterization Biological Evaluation

Design of Novel Auristatin Analogue Solid-Phase or Solution-Phase Synthesis Cleavage and Deprotection Purification (e.g., HPLC) Structural Elucidation (NMR, MS) In Vitro Cytotoxicity Assays Tubulin Polymerization Assay In Vivo Efficacy Studies (Xenograft Models)

Click to download full resolution via product page

Caption: General workflow for the synthesis and evaluation of novel auristatins.

Experimental Protocol: Solid-Phase Synthesis of a
Novel MMAF Analogue
This protocol provides a representative example of the solid-phase synthesis of a novel

monomethyl auristatin F (MMAF) analogue, a common strategy for generating new derivatives.

[1]

Materials:
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Fmoc-Rink Amide resin

Protected amino acids (e.g., Fmoc-Dolaproine)

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane)

Cleavage cocktail: TFA (Trifluoroacetic acid)/TIPS (Triisopropylsilane)/H2O (95:2.5:2.5)

Procedure:

Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 1 hour in a solid-phase

synthesis vessel.[1]

Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 20 minutes to

remove the Fmoc protecting group, followed by thorough washing with DMF and DCM.[1]

Amino Acid Coupling: The first protected amino acid (e.g., Fmoc-Dolaproine) (3 eq.), HATU

(2.9 eq.), and DIPEA (6 eq.) are dissolved in DMF. This coupling solution is added to the

resin and agitated for 2 hours at room temperature.[1] The completion of the reaction is

monitored by a Kaiser test.

Iterative Coupling: Steps 2 and 3 are repeated for each subsequent amino acid in the

auristatin sequence.

Cleavage from Resin: After the final amino acid coupling and deprotection, the peptide is

cleaved from the resin using a cleavage cocktail (e.g., TFA/TIPS/H2O) for 2-3 hours.

Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the

pellet is washed. The final product is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).[8]
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Characterization: The purified novel auristatin analogue is characterized by mass

spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its

identity and purity.[9]

Mechanism of Action of Auristatins
Auristatins exert their cytotoxic effects by interfering with the microtubule dynamics within the

cell.

Cancer Cell

Cytoplasm

Cell Cycle Progression

Auristatin enters cell

Binds to Tubulin Dimers

Inhibition of Tubulin Polymerization

Disruption of Microtubule Dynamics

G2/M Phase Arrest

Induction of Apoptosis
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Caption: Signaling pathway of auristatin-induced cytotoxicity.

Auristatins bind to the vinca domain on β-tubulin, preventing the polymerization of tubulin

dimers into microtubules.[2][10] This disruption of the microtubule network is critical for several

cellular processes, most notably mitosis. The inability to form a proper mitotic spindle leads to

cell cycle arrest at the G2/M transition, which ultimately triggers the apoptotic cascade and

programmed cell death.[1][3]

Biological Activity of Novel Auristatin Derivatives
The primary goal of synthesizing novel auristatin derivatives is to enhance their therapeutic

properties. This includes increasing their cytotoxic potency, improving their pharmacokinetic

profile, and overcoming mechanisms of drug resistance.

Quantitative Data on Novel Auristatin Derivatives
The following table summarizes representative data for novel auristatin compounds from

various studies. This data illustrates the range of activities and properties that can be achieved

through chemical modification.
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Compound ID
Modification
Strategy

In Vitro
Cytotoxicity
(IC50)

Target Cell
Line

Reference

MMAE

N-terminal

modification of

Auristatin E

10⁻⁹ - 10⁻¹¹ M
Various human

cancer cell lines
[7]

MMAF

C-terminal

modification of

Auristatin E

Potent in vitro

activity

Various human

cancer cell lines
[11]

Compound 18d

P1 and P5 side

chain

modifications of

MMAF

Enhanced

cytotoxicity

compared to

MMAF

HCT116 [8][11]

Monomethyl

Auristatin PYE

Introduction of a

pyridine

derivative for

increased

hydrophilicity

Potent in vivo

activity

HCC1954 human

breast cancer

xenografts

[6][12]

Conjugate 20

Glucuronide

conjugate for

tumor

microenvironmen

t targeting

5.7 nM (with β-

glucuronidase)
HCT-116 [13]

Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial for guiding the design of new auristatin

analogues. Key findings from various research efforts include:

N-Terminal Modifications: Modifications at the N-terminus can significantly impact potency

and allow for conjugation to linkers for ADC development.[2][7]

C-Terminal Modifications: Alterations at the C-terminus, such as in MMAF, can influence

membrane permeability and bystander killing effects.[14]
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Central Peptide Core Modifications: Changes to the central peptide subunits can modulate

activity and hydrophilicity.[4][5]

Hydrophilic Modifications: Increasing the hydrophilicity of auristatins can enhance their

biopharmaceutical properties and enable the synthesis of high-drug-to-antibody ratio (DAR)

ADCs that are less prone to aggregation.[4][5][6]

Future Directions
The synthesis of novel auristatin compounds remains a cornerstone of ADC development.

Future research will likely focus on:

Overcoming Drug Resistance: Designing auristatins that can evade efflux pumps and other

resistance mechanisms.[14]

Improving Bystander Effect: Modulating the membrane permeability of auristatins to control

their bystander killing activity.[14]

Novel Conjugation Strategies: Developing new methods for attaching auristatins to

antibodies to create more stable and effective ADCs.

Targeted Delivery Systems: Exploring novel targeting moieties beyond antibodies, such as

peptides and small molecules, for the delivery of auristatins.[15][16]

The continued exploration of the vast chemical space around the auristatin scaffold holds

immense promise for the development of the next generation of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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